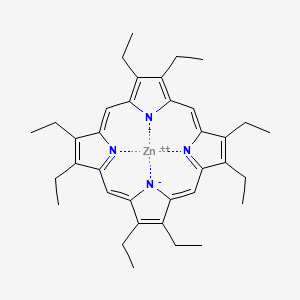
zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The zinc octaethylporphyrin complex, commonly referred to as the zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide, is a coordination compound consisting of zinc and octaethylporphyrin. Octaethylporphyrin is a synthetic porphyrin derivative, which is a type of macrocyclic compound similar to naturally occurring porphyrins found in hemoglobin and chlorophyll. The this compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide can be synthesized through the coordination of zinc ions with octaethylporphyrin. One common method involves the reaction of zinc acetate with octaethylporphyrin in a suitable solvent such as chloroform or dichloromethane. The reaction is typically carried out under reflux conditions to ensure complete coordination of the zinc ions with the porphyrin ligand. The resulting complex can be purified through recrystallization or chromatography techniques .
Industrial Production Methods
While the industrial production of the this compound is not as widespread as other zinc compounds, it can be scaled up using similar synthetic routes. The key to industrial production lies in optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the porphyrin ligand is replaced by other ligands.
Coordination: The complex can form coordination compounds with other molecules, such as fullerenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent environment.
Coordination: Coordination reactions typically involve the use of bidentate or multidentate ligands.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc porphyrin oxides, while reduction reactions can produce zinc porphyrin hydrides. Coordination reactions can result in the formation of multi-component complexes with unique properties .
Wissenschaftliche Forschungsanwendungen
The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of the zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide involves the interaction of the zinc ion with the porphyrin ligand. The zinc ion coordinates with the nitrogen atoms of the porphyrin ring, forming a stable complex. This coordination enhances the photophysical properties of the porphyrin, allowing it to absorb and emit light efficiently. The complex can also undergo charge transfer interactions with other molecules, leading to the generation of reactive species such as singlet oxygen .
Vergleich Mit ähnlichen Verbindungen
The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide can be compared with other similar compounds, such as:
Zinc tetraphenylporphyrin: Similar to the this compound, zinc tetraphenylporphyrin is a coordination compound with zinc and a porphyrin ligand.
Zinc phthalocyanine: This compound is another zinc coordination complex with a macrocyclic ligand.
Zinc porphyrin derivatives: Various zinc porphyrin derivatives with different substituents on the porphyrin ring have been synthesized.
The this compound is unique due to its specific combination of zinc and octaethylporphyrin, which imparts distinct photophysical and photochemical properties. Its ability to form stable coordination compounds and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C36H44N4Zn |
|---|---|
Molekulargewicht |
598.1 g/mol |
IUPAC-Name |
zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide |
InChI |
InChI=1S/C36H44N4.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
InChI-Schlüssel |
VVUVWOLOUOYXOI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2] |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2] |
Synonyme |
zinc octaethylporphyrin zinc(II) octaethylporphyrin ZnOEP cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















